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Introduction
CEP-28122, also known as Lestaurtinib, is a highly potent and selective, orally active inhibitor

of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5][6] Constitutive activation of ALK through

chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in

various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung

cancer (NSCLC), and neuroblastoma.[1][2] CEP-28122 competitively inhibits the ATP binding

site of ALK, leading to the suppression of its kinase activity and downstream signaling

pathways, ultimately resulting in the inhibition of tumor cell proliferation and induction of

apoptosis.[5] Preclinical studies in xenograft models have demonstrated significant anti-tumor

efficacy of CEP-28122 in ALK-positive cancers.[1][2] These notes provide detailed protocols

and dosing guidelines for the use of CEP-28122 in xenograft studies based on published

preclinical data.

Mechanism of Action
CEP-28122 is a diaminopyrimidine derivative that potently and selectively inhibits ALK kinase

activity with an IC50 of 1.9 nM for recombinant ALK.[5][7] By blocking ALK

autophosphorylation, CEP-28122 inhibits the activation of downstream signaling pathways

critical for cell growth and survival, including the STAT3, PI3K/AKT, and ERK1/2 pathways.[5]

This targeted inhibition leads to concentration-dependent growth inhibition and cytotoxicity in

ALK-positive cancer cells.[1][2]
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Caption: CEP-28122 Mechanism of Action.
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Data Presentation
Table 1: Summary of CEP-28122 Dosing and Efficacy in
ALK-Positive Xenograft Models
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Tumor Type Cell Line
Mouse
Strain

CEP-28122
Dose (Oral,
Twice Daily)

Treatment
Duration

Outcome

Anaplastic

Large-Cell

Lymphoma

(ALCL)

Sup-M2 SCID 3 mg/kg 24 days

Dose-

dependent

tumor growth

inhibition.[5]

Anaplastic

Large-Cell

Lymphoma

(ALCL)

Sup-M2 SCID 10 mg/kg 24 days

Dose-

dependent

tumor growth

inhibition.[5]

Anaplastic

Large-Cell

Lymphoma

(ALCL)

Sup-M2 SCID 30 mg/kg 24 days

Tumor stasis

and partial

regression.[5]

Anaplastic

Large-Cell

Lymphoma

(ALCL)

Sup-M2 SCID 55 mg/kg 4 weeks

Complete

tumor

regression

with no

reemergence

up to 60 days

post-

treatment.[1]

[2]

Anaplastic

Large-Cell

Lymphoma

(ALCL)

Sup-M2 SCID 100 mg/kg 4 weeks

Complete

tumor

regression

with no

reemergence

up to 60 days

post-

treatment.[1]

[2]
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Non-Small

Cell Lung

Cancer

(NSCLC)

NCI-H2228 Nude 30 mg/kg 12 days
Tumor

regression.[1]

Non-Small

Cell Lung

Cancer

(NSCLC)

NCI-H2228 Nude 55 mg/kg 12 days
Tumor

regression.[1]

Non-Small

Cell Lung

Cancer

(NSCLC)

NCI-H3122 Nude 30 mg/kg 12 days

Significant

tumor growth

inhibition.[1]

Non-Small

Cell Lung

Cancer

(NSCLC)

NCI-H3122 Nude 55 mg/kg 12 days

Tumor stasis

and partial

tumor

regression.[1]

Neuroblasto

ma
NB-1 Nude 30 mg/kg 14 days

Significant

antitumor

activity with

tumor stasis

and partial

tumor

regressions.

[1]

Neuroblasto

ma
NB-1 Nude 55 mg/kg 14 days

Significant

antitumor

activity with

tumor stasis

and partial

tumor

regressions.

[1]
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Table 2: Pharmacodynamic Effects of CEP-28122 in
Xenograft Models

Tumor Type Cell Line
CEP-28122
Dose (Single
Oral Dose)

Time Post-
Dose

Inhibition of
ALK
Phosphorylati
on

Anaplastic

Large-Cell

Lymphoma

(ALCL)

Sup-M2 3 mg/kg 12 hours ~75-80%[1]

Anaplastic

Large-Cell

Lymphoma

(ALCL)

Sup-M2 10 mg/kg 6 hours Near complete[1]

Anaplastic

Large-Cell

Lymphoma

(ALCL)

Sup-M2 10 mg/kg 12 hours ~75-80%[1]

Anaplastic

Large-Cell

Lymphoma

(ALCL)

Sup-M2 30 mg/kg >12 hours >90%[1][2]

Experimental Protocols
Protocol 1: General Xenograft Model Development
This protocol outlines the general procedure for establishing subcutaneous xenografts.

Start 1. Cell Culture
(e.g., Sup-M2, NCI-H2228)

2. Cell Harvesting
& Preparation

3. Subcutaneous
Injection into Mice

4. Tumor Growth
Monitoring

5. Randomization
into Treatment Groups

6. CEP-28122
Administration

7. Efficacy & Toxicity
Monitoring End

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b10764593?utm_src=pdf-body
https://aacrjournals.org/mct/article/11/3/670/91299/CEP-28122-a-Highly-Potent-and-Selective-Orally
https://aacrjournals.org/mct/article/11/3/670/91299/CEP-28122-a-Highly-Potent-and-Selective-Orally
https://aacrjournals.org/mct/article/11/3/670/91299/CEP-28122-a-Highly-Potent-and-Selective-Orally
https://aacrjournals.org/mct/article/11/3/670/91299/CEP-28122-a-Highly-Potent-and-Selective-Orally
https://pubmed.ncbi.nlm.nih.gov/22203728/
https://www.benchchem.com/product/b10764593?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for xenograft studies.

Materials:

ALK-positive human cancer cell line (e.g., Sup-M2, NCI-H2228, NCI-H3122, NB-1)

Appropriate cell culture medium and supplements

Phosphate-buffered saline (PBS)

Matrigel (optional, can improve tumor take rate)

6-8 week old immunodeficient mice (e.g., SCID or nu/nu)

Syringes and needles (27-30 gauge)

Calipers for tumor measurement

Procedure:

Cell Culture: Culture ALK-positive cancer cells in their recommended medium until they

reach approximately 80-90% confluency.

Cell Harvesting:

Wash cells with PBS and detach them using trypsin or a cell scraper.

Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free

medium.

Perform a cell count and assess viability using a method like trypan blue exclusion.

Tumor Cell Implantation:

Adjust the cell concentration to the desired density (e.g., 5 x 10^6 to 1 x 10^7 cells in 100-

200 µL).

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
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Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.

Tumor Growth Monitoring:

Allow tumors to establish and grow.

Measure tumor dimensions 2-3 times per week using calipers.

Calculate tumor volume using the formula: (Length x Width²) / 2.

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize

the mice into treatment and control groups.

Protocol 2: CEP-28122 Formulation and Administration
Materials:

CEP-28122 (or its mesylate salt form)

Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

Oral gavage needles

Procedure:

Formulation:

Prepare the vehicle solution under sterile conditions.

Calculate the required amount of CEP-28122 based on the desired dose and the number

of animals.

Suspend CEP-28122 in the vehicle to the final desired concentration. Ensure a

homogenous suspension.

Administration:

Administer CEP-28122 orally via gavage.
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The typical dosing schedule is twice daily (e.g., every 12 hours).

The volume of administration should be based on the mouse's body weight (e.g., 10

mL/kg).

The control group should receive the vehicle only.

Protocol 3: Efficacy and Toxicity Assessment
Procedure:

Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout

the study.

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of

general health and toxicity.

Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

Endpoint: The study can be concluded when tumors in the control group reach a

predetermined size, or at a specified time point. In long-term studies, mice can be monitored

for tumor re-emergence after cessation of treatment.[1][2]

Pharmacodynamic Analysis (Optional):

At specified time points after the final dose, a subset of tumors can be harvested.

Tumor lysates can be prepared for Western blot analysis to assess the phosphorylation

status of ALK and its downstream targets (e.g., STAT3, AKT, ERK1/2) to confirm target

engagement.

Conclusion
CEP-28122 has demonstrated robust and selective anti-tumor activity in preclinical xenograft

models of ALK-positive cancers.[1][2] The provided protocols and data serve as a

comprehensive guide for researchers designing and conducting in vivo studies with this potent

ALK inhibitor. Adherence to these guidelines will facilitate the generation of reliable and

reproducible data for the evaluation of CEP-28122's therapeutic potential. It is crucial to note
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that while these protocols are based on published studies, specific parameters may need to be

optimized for different cell lines and experimental setups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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